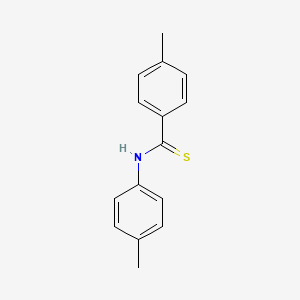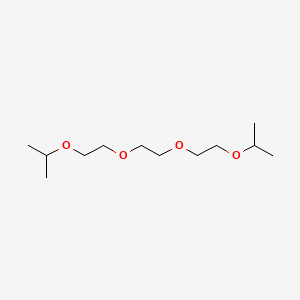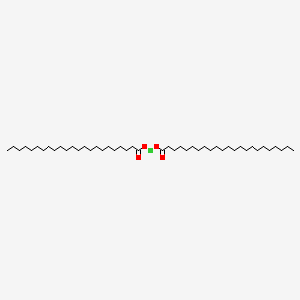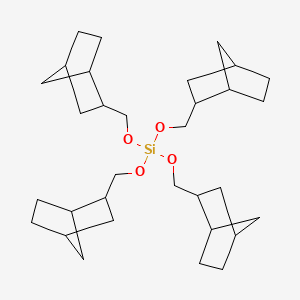
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate is an organic compound known for its applications in various scientific fields. It is characterized by its unique chemical structure, which includes a 2-methylbutyl group and a 2,4-dichlorophenoxy group attached to a propionate backbone .
Méthodes De Préparation
The synthesis of 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate typically involves esterification reactions. One common method includes the reaction of 2,4-dichlorophenoxypropionic acid with 2-methylbutanol in the presence of an acid catalyst. Industrial production methods often utilize similar esterification processes but on a larger scale, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. It is known to affect enzymatic pathways, particularly those involving oxidative modifications. The compound can undergo posttranslational modifications, which enhance its degradative activity and specificity towards certain substrates .
Comparaison Avec Des Composés Similaires
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate can be compared with similar compounds such as:
Methyl 2-(2,4-dichlorophenoxy)propionate: Similar in structure but with a methyl group instead of a 2-methylbutyl group.
2-Methylbutyl propanoate: Lacks the dichlorophenoxy group, making it less reactive in certain chemical reactions.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar aromatic structure but different functional groups
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and specificity in various applications.
Propriétés
Numéro CAS |
97635-43-3 |
|---|---|
Formule moléculaire |
C14H18Cl2O3 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
2-methylbutyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C14H18Cl2O3/c1-4-9(2)8-18-14(17)10(3)19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,4,8H2,1-3H3 |
Clé InChI |
IFRYPSDRUFLKRK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)









